(1Z)-1-fluorobuta-1,3-diene
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Overview
Description
(1Z)-1-fluorobuta-1,3-diene is an organic compound that belongs to the class of fluorinated dienes It is characterized by the presence of a fluorine atom attached to the first carbon of a butadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-fluorobuta-1,3-diene typically involves the fluorination of butadiene derivatives. One common method is the dehydrofluorination of 1,1-difluorobutane using a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of side products. Another approach involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom into the butadiene framework.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as gas-phase fluorination and continuous flow reactors can be employed to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-fluorobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated aldehydes or ketones using oxidizing agents like potassium permanganate or ozone.
Reduction: Reduction of this compound can yield fluorinated alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Fluorinated aldehydes and ketones.
Reduction: Fluorinated alkanes.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-1-fluorobuta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals. This compound may serve as a precursor for developing new drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty materials, such as fluorinated polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.
Mechanism of Action
The mechanism of action of (1Z)-1-fluorobuta-1,3-diene involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity. In biological systems, fluorinated compounds often interact with enzymes and proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorobutene: Another fluorinated butadiene derivative with two fluorine atoms.
1-Fluorobutene: A simpler fluorinated butene with a single fluorine atom.
1,3-Butadiene: The non-fluorinated parent compound of (1Z)-1-fluorobuta-1,3-diene.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the first carbon of the butadiene chain enhances its reactivity and stability compared to non-fluorinated analogs. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H5F |
---|---|
Molecular Weight |
72.08 g/mol |
IUPAC Name |
(1Z)-1-fluorobuta-1,3-diene |
InChI |
InChI=1S/C4H5F/c1-2-3-4-5/h2-4H,1H2/b4-3- |
InChI Key |
IGPWAITWXGQPMD-ARJAWSKDSA-N |
Isomeric SMILES |
C=C/C=C\F |
Canonical SMILES |
C=CC=CF |
Origin of Product |
United States |
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